molecular formula C17H10BrN3O2S2 B3996746 2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole

Cat. No.: B3996746
M. Wt: 432.3 g/mol
InChI Key: HFGSALIUOCLODI-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a bromine atom, a nitro group, and two thiophene rings attached to the imidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole typically involves multi-step reactions. One common method starts with the nitration of 4-bromoacetophenone to obtain 4-bromo-3-nitroacetophenone . This intermediate is then subjected to a series of reactions involving thiophene derivatives and imidazole formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro group and thiophene rings can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole is unique due to the combination of bromine, nitro, and thiophene groups attached to the imidazole core. This unique structure imparts specific chemical and physical properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2S2/c18-11-6-5-10(9-12(11)21(22)23)17-19-15(13-3-1-7-24-13)16(20-17)14-4-2-8-25-14/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGSALIUOCLODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Reactant of Route 2
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Reactant of Route 3
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Reactant of Route 6
2-(4-bromo-3-nitrophenyl)-4,5-dithiophen-2-yl-1H-imidazole

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